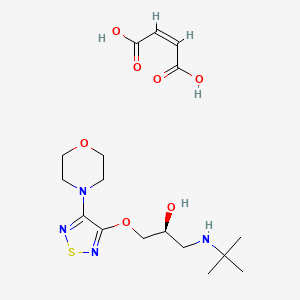
Cox2-IN-1
Descripción general
Descripción
Cox2-IN-1 is a selective inhibitor of cyclooxygenase-2 (COX-2), an enzyme that plays a pivotal role in the inflammatory process by converting arachidonic acid to prostaglandins. COX-2 is inducible and is primarily expressed during inflammation, making it a significant target for anti-inflammatory drugs .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Cox2-IN-1 typically involves the formation of a central core structure, followed by the introduction of various functional groups to enhance its inhibitory activity. The synthetic route often includes steps such as:
Formation of the core structure: This may involve cyclization reactions under controlled conditions.
Functional group modifications: Introduction of substituents like methoxy, hydroxyl, or halogen groups to improve selectivity and potency.
Purification: Techniques such as recrystallization or chromatography are used to purify the final product.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions to ensure high yield and purity, using large-scale reactors, and employing automated systems for monitoring and control. The use of green chemistry principles to minimize waste and environmental impact is also considered .
Análisis De Reacciones Químicas
Types of Reactions
Cox2-IN-1 undergoes several types of chemical reactions, including:
Oxidation: Introduction of oxygen atoms into the molecule, often using oxidizing agents like hydrogen peroxide.
Reduction: Removal of oxygen atoms or addition of hydrogen atoms, typically using reducing agents like sodium borohydride.
Substitution: Replacement of one functional group with another, often using nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups to enhance biological activity .
Aplicaciones Científicas De Investigación
Cox2-IN-1 has a wide range of scientific research applications, including:
Chemistry: Used as a tool to study the mechanisms of COX-2 inhibition and to develop new anti-inflammatory agents.
Biology: Helps in understanding the role of COX-2 in cellular processes and inflammation.
Medicine: Investigated for its potential in treating inflammatory diseases, cancer, and neurodegenerative disorders.
Industry: Used in the development of pharmaceuticals and as a reference compound in quality control.
Mecanismo De Acción
Cox2-IN-1 exerts its effects by selectively inhibiting the COX-2 enzyme. It binds to the active site of COX-2, preventing the conversion of arachidonic acid to prostaglandins, which are mediators of inflammation. This inhibition reduces the production of pro-inflammatory prostaglandins, thereby alleviating inflammation and pain .
Comparación Con Compuestos Similares
Cox2-IN-1 is compared with other COX-2 inhibitors such as celecoxib and rofecoxib. While all these compounds share the common mechanism of COX-2 inhibition, this compound is unique in its structure and selectivity profile. It has been shown to have a higher selectivity index and fewer side effects compared to some other COX-2 inhibitors .
List of Similar Compounds
- Celecoxib
- Rofecoxib
- Etoricoxib
- Valdecoxib
Propiedades
IUPAC Name |
1-(4-fluorophenyl)-5-(4-methylsulfonylphenyl)pyrazole-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H12FN3O2S/c1-24(22,23)16-8-2-12(3-9-16)17-10-14(11-19)20-21(17)15-6-4-13(18)5-7-15/h2-10H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NKBRWXWNSUIHNI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC=C(C=C1)C2=CC(=NN2C3=CC=C(C=C3)F)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H12FN3O2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














